4-Chloro-2-(piperidin-1-yl)pyrimidine

Medicinal Chemistry Synthetic Methodology Pyrimidine Functionalization

Researchers pursuing kinase or GPCR programs often face regioselectivity dead-ends with symmetrical 2,4-dichloropyrimidine or stall at terminal fragments like 2-(piperidin-1-yl)pyrimidine. 4-Chloro-2-(piperidin-1-yl)pyrimidine solves this with an orthogonal dual handle-C4 chlorine for S_NAr diversification and C2 piperidine for target binding/BBB penetration-enabling controlled sequential functionalization without protection/deprotection. • 80-85% yield in ring-transformation to s-triazine scaffolds (herbicide & anticancer libraries). • Validated intermediate in Janssen H4 receptor modulator patents, with 37-document patent footprint. • Compatible with continuous flow for seamless mg-to-kg scale-up.

Molecular Formula C9H12ClN3
Molecular Weight 197.66g/mol
CAS No. 24192-95-8
Cat. No. B511755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(piperidin-1-yl)pyrimidine
CAS24192-95-8
Molecular FormulaC9H12ClN3
Molecular Weight197.66g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=N2)Cl
InChIInChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
InChIKeyDFNTXDDYVXGSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(piperidin-1-yl)pyrimidine: Dual-Reactive Pyrimidine Scaffold


4-Chloro-2-(piperidin-1-yl)pyrimidine (CAS 24192-95-8, C9H12ClN3, MW 197.66) is a heterocyclic building block featuring a pyrimidine core with a chlorine atom at the 4-position and a piperidine ring at the 2-position . This substitution pattern confers a unique dual-reactivity profile: the chlorine serves as a leaving group for nucleophilic aromatic substitution (S_NAr), while the piperidine moiety imparts solubility and can participate in further cyclization reactions . The compound is recognized as a versatile intermediate in the synthesis of kinase inhibitors, GPCR modulators, and CNS-targeted pharmaceuticals, with a patent footprint of 37 documents underscoring its industrial relevance [1].

Why 4-Chloro-2-(piperidin-1-yl)pyrimidine Is Irreplaceable


Attempts to substitute 4-Chloro-2-(piperidin-1-yl)pyrimidine with structurally related analogs such as 2,4-dichloropyrimidine or 2-(piperidin-1-yl)pyrimidine introduce significant synthetic and functional liabilities. 2,4-Dichloropyrimidine presents two equivalent leaving groups, leading to regioselectivity challenges and the formation of undesired bis-substituted byproducts in cross-coupling sequences [1]. Conversely, 2-(piperidin-1-yl)pyrimidine (CAS 51957-36-9) lacks the chlorine handle required for subsequent diversification, rendering it a terminal fragment rather than a versatile intermediate . The 4-chloro-2-piperidino substitution pattern of the target compound uniquely balances electrophilicity at C4 with the nucleophilic/steric influence of the piperidine ring, enabling controlled sequential functionalization that is essential for multi-step drug candidate synthesis [2]. Generic alternatives cannot recapitulate this precise reactivity window without additional protection/deprotection steps, increasing synthetic cost and reducing overall yield.

4-Chloro-2-(piperidin-1-yl)pyrimidine: Quantitative Differentiation Evidence


Regioselective S_NAr at C4 Position

The 4-chloro substituent of 4-Chloro-2-(piperidin-1-yl)pyrimidine undergoes clean S_NAr reactions with amines, thiols, and alkoxides, providing a single regioisomeric product . In contrast, 2-chloropyrimidine (the more common building block) exhibits competing reactivity at both C2 and C4 positions, often requiring temperature control and excess nucleophile to achieve selectivity. In a representative procedure from US Patent US09085578B2, reaction of 2,4-dichloropyrimidine with piperidine yields exclusively the 2-piperidino-4-chloro product (the target compound) in 553.1 mg (approx. 42% yield from 1.0 g of dichloropyrimidine), demonstrating the inherent selectivity of the 2-position over the 4-position for piperidine addition . This regioselectivity is critical for constructing complex pharmacophores where the chlorine must be retained at C4 for late-stage diversification.

Medicinal Chemistry Synthetic Methodology Pyrimidine Functionalization

Ring Transformation to s-Triazine: Piperidino vs. Morpholino

Under treatment with potassium amide in liquid ammonia, 4-chloro-2-(piperidin-1-yl)pyrimidine undergoes a unique ring transformation to yield 2-piperidino-4-methyl-s-triazine in 80-85% yield [1]. This reaction proceeds via an anionic intermediate (Chichibabin-type mechanism) and is highly dependent on the nature of the 2-substituent. Comparative studies with the 2-morpholino analog (4-chloro-2-morpholinopyrimidine) show an identical yield range (80-85%), but the piperidino derivative offers greater steric bulk and lipophilicity, which can influence downstream biological activity [1]. The transformation provides access to s-triazine scaffolds, which are privileged structures in herbicides (e.g., atrazine) and kinase inhibitors. The consistent high yield across both piperidino and morpholino derivatives validates the reliability of the 4-chloro-2-aminopyrimidine core for this reaction manifold, but the piperidino variant is preferred when increased CNS penetration or target residence time is required.

Heterocyclic Chemistry Ring Transformation Potassium Amide Reactions

Histamine H4 Receptor Modulator Intermediate

A patent assigned to Janssen Pharmaceutica NV (UA106724C2) explicitly identifies 4-Chloro-2-(piperidin-1-yl)pyrimidine as a key intermediate in the synthesis of substituted pyrimidine derivatives that act as histamine H4 receptor modulators [1]. Histamine H4 receptor antagonists are under investigation for inflammatory and autoimmune conditions (e.g., asthma, rheumatoid arthritis). While the patent does not disclose quantitative yield data for the exact step involving the target compound, the inclusion of this specific scaffold in a process patent from a major pharmaceutical company signifies that its reactivity profile has been validated at scale. In contrast, the 2-chloro-4-piperidino isomer is not mentioned in this context, suggesting the 4-chloro-2-piperidino pattern is essential for the downstream chemistry. Furthermore, the patent describes the use of the compound in continuous flow processes to enhance efficiency and yield .

GPCR Modulators Histamine H4 Receptor Process Chemistry

CNS Drug Candidate Potential via Piperidine Lipophilicity

The piperidine ring in 4-Chloro-2-(piperidin-1-yl)pyrimidine confers a calculated logP of approximately 2.1 (ChemAxon prediction), compared to 1.3 for the morpholino analog and 0.9 for the piperazino analog [1]. This increased lipophilicity correlates with improved passive diffusion across the blood-brain barrier (BBB), making the piperidino scaffold a preferred starting point for CNS drug discovery programs. SAR studies on piperidinylpyrimidine derivatives as HIV-1 LTR activation inhibitors highlight that lipophilic substitution at the C(6)-position of the pyrimidine ring is critical for activity, and the inherent lipophilicity of the piperidine group contributes positively to target engagement in cellular assays [2]. While direct comparative BBB penetration data for the exact compound are not available, the class-level inference from medicinal chemistry literature strongly favors piperidine over morpholine or piperazine when CNS exposure is required [3].

CNS Drug Discovery Medicinal Chemistry Structure-Activity Relationship

4-Chloro-2-(piperidin-1-yl)pyrimidine: Optimal Application Scenarios


Kinase Inhibitor Synthesis for CNS Targets

The combination of a chlorine handle for S_NAr diversification and a lipophilic piperidine ring (cLogP = 2.1) makes 4-Chloro-2-(piperidin-1-yl)pyrimidine an ideal starting material for kinase inhibitor programs targeting CNS indications. Researchers can sequentially introduce aryl/heteroaryl groups at the C4 position via Suzuki or Buchwald-Hartwig coupling while retaining the piperidine ring for target binding and BBB penetration . The 80-85% yield observed in ring transformation chemistry further supports the scaffold's utility for generating s-triazine-based kinase inhibitors with herbicide or anticancer activity [1].

Histamine H4 Receptor Modulator Development

As validated by the Janssen patent (UA106724C2), this compound is a documented intermediate in the synthesis of histamine H4 receptor modulators [2]. Medicinal chemistry groups developing novel H4 antagonists for inflammatory diseases can confidently scale their synthetic routes using this building block, knowing that it has been incorporated into process chemistry workflows. The compound's compatibility with continuous flow processing further enables seamless transition from milligram-scale discovery to kilogram-scale production .

Fused Pyrimidine-Piperidine Heterocycle Construction

The piperidine ring at C2 can participate in cyclization reactions to form fused pyrimidinopiperidine systems, which are privileged scaffolds in phosphoinositide-3-kinase (PI3K) inhibitors and other oncology targets [3]. Unlike 2-chloropyrimidine, which requires a separate step to install the piperidine, this pre-functionalized scaffold streamlines the synthesis of complex polycyclic frameworks. The 4-chloro substituent remains available for orthogonal functionalization, enabling the construction of highly decorated heterocycles in fewer synthetic steps .

s-Triazine Herbicide Analogs for Agrochemical Discovery

The high-yield (80-85%) ring transformation to 2-piperidino-4-methyl-s-triazine provides a direct entry into the s-triazine class of herbicides [1]. Agrochemical researchers can leverage this reactivity to generate libraries of piperidine-substituted triazines for structure-activity relationship studies. The piperidine group imparts greater soil mobility and foliar uptake compared to morpholine or piperazine analogs due to its increased lipophilicity, potentially improving the field efficacy of candidate herbicides.

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